molecular formula C12H15Cl4NO B13114799 (2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride

(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride

Cat. No.: B13114799
M. Wt: 331.1 g/mol
InChI Key: ZCGOHJKNFIBCMG-PPHPATTJSA-N
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Description

(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chloromethyl group and a dichlorophenylmethyl group attached to a morpholine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable chlorinating agent, such as thionyl chloride, under controlled conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced by reacting the morpholine derivative with formaldehyde and hydrochloric acid.

    Attachment of the Dichlorophenylmethyl Group: The final step involves the reaction of the intermediate product with 3,4-dichlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Conducted in aqueous or organic solvents under controlled temperature conditions.

    Reduction Reactions: Performed in anhydrous solvents under inert atmosphere to prevent oxidation.

Major Products Formed

    Substitution Reactions: Formation of substituted morpholine derivatives.

    Oxidation Reactions: Formation of oxidized morpholine derivatives.

    Reduction Reactions: Formation of reduced morpholine derivatives.

Scientific Research Applications

(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine: Lacks the hydrochloride group but shares similar chemical properties.

    (2R)-2-(Bromomethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride: Contains a bromomethyl group instead of a chloromethyl group.

    (2R)-2-(Chloromethyl)-4-[(2,4-dichlorophenyl)methyl]morpholinehydrochloride: Contains a 2,4-dichlorophenylmethyl group instead of a 3,4-dichlorophenylmethyl group.

Uniqueness

(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholinehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H15Cl4NO

Molecular Weight

331.1 g/mol

IUPAC Name

(2R)-2-(chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine;hydrochloride

InChI

InChI=1S/C12H14Cl3NO.ClH/c13-6-10-8-16(3-4-17-10)7-9-1-2-11(14)12(15)5-9;/h1-2,5,10H,3-4,6-8H2;1H/t10-;/m0./s1

InChI Key

ZCGOHJKNFIBCMG-PPHPATTJSA-N

Isomeric SMILES

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CCl.Cl

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CCl.Cl

Origin of Product

United States

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